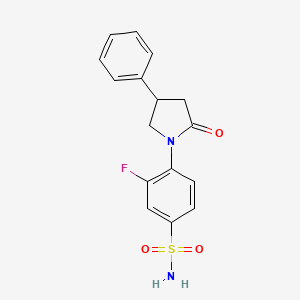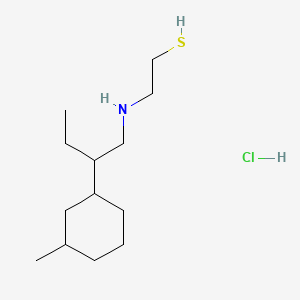
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is an organic compound that features a thiol group (-SH) and an amine group (-NH2) within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride typically involves the reaction of 3-methylcyclohexylbutylamine with 2-chloroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-Methylcyclohexylbutylamine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Simpler amines and thiols
Substitution: Alkylated amines
科学的研究の応用
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Aminoethanethiol hydrochloride: A simpler analog with similar functional groups.
3-Amino-1-propanethiol hydrochloride: Another thiol-amine compound with a different carbon chain length.
Cysteamine hydrochloride: A well-known thiol-amine compound used in various applications.
Uniqueness
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is unique due to its specific structure, which combines a cyclohexyl group with a butyl chain, providing distinct chemical and physical properties compared to other thiol-amine compounds.
特性
CAS番号 |
38920-62-6 |
|---|---|
分子式 |
C13H28ClNS |
分子量 |
265.89 g/mol |
IUPAC名 |
2-[2-(3-methylcyclohexyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-3-12(10-14-7-8-15)13-6-4-5-11(2)9-13;/h11-15H,3-10H2,1-2H3;1H |
InChIキー |
ATUXFJYREFFVPY-UHFFFAOYSA-N |
正規SMILES |
CCC(CNCCS)C1CCCC(C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


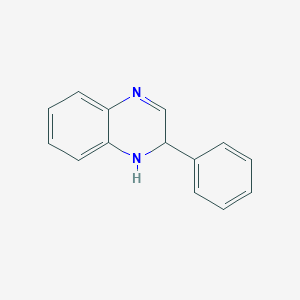
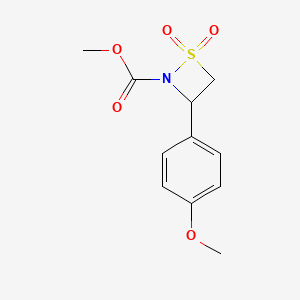
![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
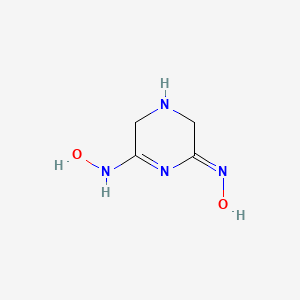
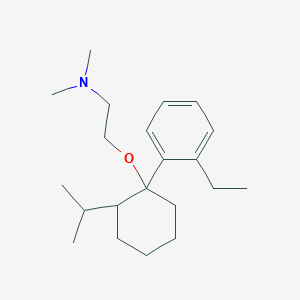

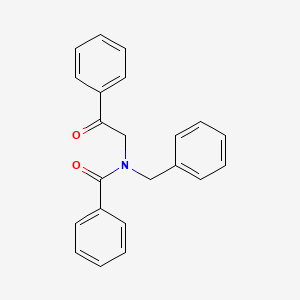
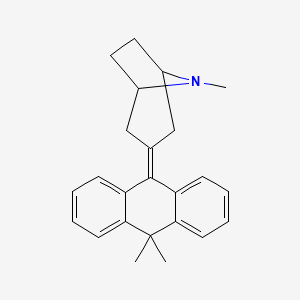
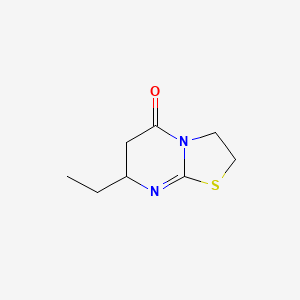
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
